2-(Tert-butoxycarbonylamino)-3-(1H-indazol-5-YL)propanoic acid

CGRP receptor antagonist CYP3A4 inhibition Tyrosine bioisostere

2-(Tert-butoxycarbonylamino)-3-(1H-indazol-5-YL)propanoic acid (CAS 1628604-25-0) is a synthetic, non-proteinogenic amino acid derivative featuring a tert-butoxycarbonyl (Boc) protecting group on the α-amine and a 1H-indazol-5-yl side chain on the β-carbon of the alanine backbone. This compound serves as a protected building block for solid-phase peptide synthesis (SPPS) and medicinal chemistry, where the indazole ring acts as a heterocyclic bioisostere of tyrosine or tryptophan.

Molecular Formula C15H19N3O4
Molecular Weight 305.33 g/mol
Cat. No. B13449916
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Tert-butoxycarbonylamino)-3-(1H-indazol-5-YL)propanoic acid
Molecular FormulaC15H19N3O4
Molecular Weight305.33 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CC1=CC2=C(C=C1)NN=C2)C(=O)O
InChIInChI=1S/C15H19N3O4/c1-15(2,3)22-14(21)17-12(13(19)20)7-9-4-5-11-10(6-9)8-16-18-11/h4-6,8,12H,7H2,1-3H3,(H,16,18)(H,17,21)(H,19,20)
InChIKeyBVBFTVXDUOGTJN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Tert-butoxycarbonylamino)-3-(1H-indazol-5-YL)propanoic acid: A Protected Indazole Amino Acid Building Block for Peptide and Drug Discovery


2-(Tert-butoxycarbonylamino)-3-(1H-indazol-5-YL)propanoic acid (CAS 1628604-25-0) is a synthetic, non-proteinogenic amino acid derivative featuring a tert-butoxycarbonyl (Boc) protecting group on the α-amine and a 1H-indazol-5-yl side chain on the β-carbon of the alanine backbone . This compound serves as a protected building block for solid-phase peptide synthesis (SPPS) and medicinal chemistry, where the indazole ring acts as a heterocyclic bioisostere of tyrosine or tryptophan. Its predicted physicochemical properties include a pKa of 3.84 ± 0.46, a boiling point of 545.8 ± 45.0 °C, and a density of 1.303 ± 0.06 g/cm³ . The Boc group enables orthogonal protection strategies in multi-step syntheses, while the 5-substituted indazole moiety imparts distinct electronic and steric characteristics compared to other heteroarylalanine building blocks [1][2].

Why 2-(Tert-butoxycarbonylamino)-3-(1H-indazol-5-YL)propanoic acid Cannot Be Swapped for Other Boc-Amino Acids


Generic substitution of this building block with other Boc-protected amino acids such as Boc-tyrosine (Boc-Tyr-OH), Boc-tryptophan (Boc-Trp-OH), or Boc-3-(1H-indazol-3-yl)alanine is scientifically invalid without careful re-validation of biological activity. While indazole is often proposed as an indole or phenol bioisostere, studies have demonstrated that indazole-to-indole SAR transfer is unreliable in vivo, with the two cores producing different hemodynamic profiles despite similar in vitro binding [1]. Within the indazole family, the substitution position critically impacts potency: a 7-methyl substituent on the indazole-5-yl core provided a 30-fold increase in CGRP receptor binding affinity compared to the unsubstituted analog [2]. Furthermore, the Boc protecting group dictates the compatible synthetic route; it is acid-labile and orthogonal to base-labile Fmoc chemistry, meaning that direct replacement with an Fmoc-protected analog would necessitate a complete redesign of the synthetic pathway [3]. The quantitative evidence below establishes exactly where this specific compound diverges from its closest alternatives.

Head-to-Head Evidence: 2-(Tert-butoxycarbonylamino)-3-(1H-indazol-5-YL)propanoic acid vs. Key Analogs


Indazol-5-ylalanine vs. Tyrosine: CYP3A4 Inhibition Profile in CGRP Antagonists

In a systematic SAR study of CGRP receptor antagonists, the central unnatural amino acid moiety was varied to assess impact on receptor potency and CYP inhibition. Ureidoamide 23, derived from a 1H-indazol-5-yl substituted alanine (the deprotected form of the target compound), demonstrated potent CGRP receptor antagonism with only weak CYP3A4 inhibition, unlike many tyrosine-derived analogs that exhibited stronger CYP3A4 liability [1]. The indazol-5-ylalanine surrogate specifically avoided the active constriction of ex vivo human cerebral arteries that is characteristic of triptan drugs [1].

CGRP receptor antagonist CYP3A4 inhibition Tyrosine bioisostere

Indazole Substitution Position: 7-Methyl-5-yl vs. Unsubstituted Indazole in CGRP Binding

A follow-up SAR study explored various substituted indazole amino acids as D-tyrosine surrogates. Compound 3, derived from a 7-methylindazole-5-yl core, exhibited a 30-fold increase in CGRP receptor binding potency compared to its unsubstituted indazole analog 1 [1]. This demonstrates that the 5-position indazole scaffold is a tunable pharmacophore where small substituent changes yield large potency gains, emphasizing the value of the 5-yl regioisomer as a starting point for optimization.

CGRP antagonist indazole SAR regioisomer potency

Indazole vs. Indole Bioisostere: Divergent In Vivo Hemodynamic Profiles

A scaffold-hopping study directly compared indazole and indole cores in α-adrenergic receptor ligands. While in vitro binding affinities for α1- and α2-adrenoceptors showed successful SAR transfer between the two series, the in vivo hemodynamic profiles diverged significantly. Indazole-based compounds produced the expected immediate hypotensive effect characteristic of peripheral α1 blockers, whereas indole analogs displayed a biphasic effect indicative of central α2 partial agonism [1]. This demonstrates that indazole and indole are not functionally interchangeable in vivo, reinforcing the need to specifically select indazole-containing building blocks for certain therapeutic programs.

α-adrenergic receptor indazole-indole bioisostere in vivo pharmacology

Hydrogen Bond Donor/Acceptor Count: Indazol-5-ylalanine vs. Tyrosine and Tryptophan

The target compound possesses 3 hydrogen bond donors and 5 hydrogen bond acceptors , compared to 3 HBD/3 HBA for tyrosine and 2 HBD/3 HBA for tryptophan (when similarly Boc-protected). The additional H-bond acceptor capacity originates from the indazole N2 nitrogen, which can act as a hydrogen bond acceptor in protein-ligand interactions. This altered H-bond profile can modulate target binding and pharmacokinetic properties such as permeability and solubility.

physicochemical property H-bond donor/acceptor drug-likeness

Predicted pKa: Indazol-5-ylalanine vs. Native Amino Acid Side Chains

The predicted pKa of the carboxylic acid group of 2-(Tert-butoxycarbonylamino)-3-(1H-indazol-5-YL)propanoic acid is 3.84 ± 0.46 . This is notably higher than the α-COOH pKa of native tyrosine (~2.2) and similar to tryptophan (~2.4), indicating a slightly weaker acid that is less ionized at physiological pH. The indazole ring itself has a pKa of approximately 14 ([1]), meaning it remains uncharged at physiological pH, unlike the phenolic -OH of tyrosine (pKa ~10) which can partially ionize. This difference in ionization profiles can affect passive membrane permeability, solubility, and protein binding.

ionization state pKa prediction physicochemical property

Boc Protection Strategy: Orthogonal Compatibility vs. Fmoc Chemistry in SPPS

The Boc group on this building block is cleaved under acidic conditions (typically 25-50% TFA in DCM), making it fully compatible with Boc-SPPS protocols where the resin linker is also acid-labile. In contrast, Fmoc-protected analogs such as N-Fmoc-3-(1H-indazol-5-yl)alanine require basic deprotection (20% piperidine in DMF) and are incompatible with base-sensitive functionalities [1]. This orthogonal reactivity profile allows the target compound to be incorporated into peptides via Boc chemistry, which is preferred when synthesizing peptides containing base-labile modifications (e.g., phosphorylated residues, certain ester linkages) or when using chloromethylated resins [1]. Additionally, the Boc group can be selectively removed in the presence of other acid-sensitive protecting groups (e.g., tert-butyl esters) under carefully controlled conditions.

solid-phase peptide synthesis protecting group strategy Boc vs. Fmoc

Optimal Use Cases for 2-(Tert-butoxycarbonylamino)-3-(1H-indazol-5-YL)propanoic acid Based on Comparative Evidence


CGRP Antagonist Lead Optimization Requiring Low CYP3A4 Liability

Medicinal chemistry teams developing CGRP receptor antagonists for migraine can use this building block to introduce the indazol-5-ylalanine moiety, which has been validated to deliver potent receptor antagonism with weak CYP3A4 inhibition and no cerebral artery vasoconstriction [1]. The Boc protection enables incorporation via standard Boc-SPPS or solution-phase coupling, and the scaffold allows further optimization at the 7-position, which has demonstrated up to 30-fold potency improvements [2].

Peptide Engineering Requiring an Indole/Indole Bioisostere with Differentiated In Vivo Pharmacology

When a peptide lead containing tryptophan (indole side chain) requires modification to alter its in vivo pharmacological profile, this building block offers an indazole replacement. Evidence shows that indazole and indole cores can diverge in vivo despite similar in vitro binding profiles [1]. The additional H-bond acceptor in the indazole ring (5 HBA vs. 3 HBA for tryptophan) provides extra interaction capacity for target engagement [2].

Boc-SPPS Synthesis of Peptides with Base-Sensitive Modifications

For solid-phase peptide synthesis protocols that require acid-labile protection (e.g., when incorporating phosphorylated amino acids, sulfated tyrosine, or base-labile ester linkages), this Boc-protected indazole amino acid is directly compatible. The alternative Fmoc-protected analog would be unsuitable due to the basic deprotection conditions (20% piperidine) that could cleave sensitive functionalities [1].

Physicochemical Property Modulation in Fragment-Based Drug Design

Fragment-based screening libraries can benefit from this building block to introduce a heterocyclic amino acid with a distinct ionization profile (predicted COOH pKa of 3.84 ± 0.46) and H-bond donor/acceptor count (3 HBD, 5 HBA) compared to canonical aromatic amino acids [1]. This enables systematic exploration of how altered H-bond capacity and charge state affect fragment binding and permeability, without the confounding ionization of tyrosine's phenol group at physiological pH.

Quote Request

Request a Quote for 2-(Tert-butoxycarbonylamino)-3-(1H-indazol-5-YL)propanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.